2-bromo-6-methoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol
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Overview
Description
2-Bromo-6-methoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol is an organic compound characterized by its complex structure, which includes bromine, methoxy, and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-methoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol typically involves multiple steps. One common method includes the bromination of 6-methoxyphenol followed by the introduction of the hydrazinylidene group through a condensation reaction with 2,4,6-trichlorophenylhydrazine under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it to the corresponding amine.
Substitution: The bromine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-methoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
2-Bromo-6-methoxyphenol: Lacks the hydrazinylidene group, making it less complex and potentially less active in biological systems.
4-[(E)-[(2,4,6-Trichlorophenyl)hydrazinylidene]methyl]phenol: Lacks the bromine and methoxy groups, which may affect its reactivity and biological activity.
Uniqueness: 2-Bromo-6-methoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of bromine, methoxy, and hydrazinylidene groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl3N2O2/c1-22-12-3-7(2-9(15)14(12)21)6-19-20-13-10(17)4-8(16)5-11(13)18/h2-6,20-21H,1H3/b19-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFWFOSFABUOAK-KPSZGOFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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